1-Azido-2-(2-(chloromethoxy)ethoxy)ethane
Description
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is a synthetic organic compound characterized by an azide (-N₃) group and a chloromethoxy (-OCH₂Cl) substituent linked via a diethylene glycol-like chain. This structure makes it valuable in click chemistry, polymer science, and pharmaceutical synthesis, where its azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Its chloromethoxy group provides a reactive site for further functionalization, distinguishing it from analogs with non-halogenated substituents.
Properties
Molecular Formula |
C5H10ClN3O2 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
1-azido-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C5H10ClN3O2/c6-5-11-4-3-10-2-1-8-9-7/h1-5H2 |
InChI Key |
YONNHTKGMRWOKH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCl)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(chloromethoxy)ethanol and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Synthetic Route: The 2-(chloromethoxy)ethanol is reacted with sodium azide to introduce the azido group, resulting in the formation of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane. The reaction can be represented as follows[ \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{Cl} ]
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The chloromethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under suitable conditions.
Scientific Research Applications
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Bioconjugation: The azido group allows for bioconjugation with biomolecules, making it useful in the development of diagnostic tools and targeted drug delivery systems.
Medicinal Chemistry: It is explored for its potential in medicinal chemistry, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is widely used in click chemistry for the synthesis of complex molecules.
Chloromethoxy Group:
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Chloromethoxy vs. Methoxy/Ethoxy : The chloromethoxy group increases molecular weight and reactivity compared to methoxy/ethoxy analogs. Chlorine’s electronegativity enhances susceptibility to nucleophilic substitution, enabling downstream modifications .
- Fluoro vs.
- Physical State : Most short-chain analogs are liquids at room temperature, facilitating handling in synthetic workflows .
Reactivity Insights :
- Chloromethoxy Group : The Cl atom in 1-azido-2-(2-(chloromethoxy)ethoxy)ethane allows for efficient nucleophilic displacement (e.g., with amines or azides), making it a versatile intermediate .
- Bromo vs. Chloro : Bromoethoxy analogs exhibit higher reactivity in alkylation reactions due to Br’s superior leaving-group ability compared to Cl .
- Fluoro Derivatives : Fluorine’s low polarizability and strong C-F bond limit reactivity, favoring applications in stable radiotracers .
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